molecular formula C22H22BrN3O3 B3435521 (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE

(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE

Cat. No.: B3435521
M. Wt: 456.3 g/mol
InChI Key: GMQWYGXUKNQUOQ-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Bromination: Introduction of a bromine atom to the phenoxy group.

    Methoxylation: Addition of a methoxy group to the phenyl ring.

    Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.

    Propenylation: Introduction of the propenyl group to the molecular structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

    Reduction: Reduction of the compound to its reduced form using reducing agents.

    Substitution: Replacement of functional groups within the molecule with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Biology: Study of its effects on biological systems and potential therapeutic applications.

    Materials Science: Use in the development of novel materials with specific properties.

    Industry: Application in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE
  • **(E)-3-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE

Uniqueness

The uniqueness of (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE lies in its specific bromine substitution, which may confer distinct chemical and biological properties compared to its chloro- and fluoro-substituted analogs.

Properties

IUPAC Name

(E)-3-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O3/c1-26-14-17(13-25-26)12-24-22(27)10-4-16-3-9-21(28-2)18(11-16)15-29-20-7-5-19(23)6-8-20/h3-11,13-14H,12,15H2,1-2H3,(H,24,27)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQWYGXUKNQUOQ-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)CNC(=O)/C=C/C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE
Reactant of Route 2
Reactant of Route 2
(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE
Reactant of Route 3
(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE
Reactant of Route 4
Reactant of Route 4
(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE
Reactant of Route 5
Reactant of Route 5
(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE
Reactant of Route 6
Reactant of Route 6
(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE

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